5'-Protected 2,2'-Anhydrouridine Enables Regiospecific 2'-O-Alkylation with Exclusive Product Formation
The 5'-protected 2,2'-anhydrouridine scaffold uniquely directs nucleophilic attack exclusively to the 2'-position via a 3'-hydroxyl-assisted intramolecular delivery mechanism. When reacted with magnesium or calcium alkoxides in DMF, this compound affords exclusively the corresponding 2'-O-alkyluridines with no detectable 3'-O-alkylated regioisomer [1]. In contrast, conventional alkylation of protected uridine derivatives lacking the anhydro bridge produces a mixture of 2'-O- and 3'-O-alkylated products that requires chromatographic separation, reducing effective yield and increasing procurement costs [2].
| Evidence Dimension | Regioselectivity of O-alkylation |
|---|---|
| Target Compound Data | Exclusively 2'-O-alkylated product; no 3'-O-alkylated regioisomer detected |
| Comparator Or Baseline | Uridine derivatives without 2,2'-anhydro bridge: mixture of 2'-O- and 3'-O-alkylated regioisomers |
| Quantified Difference | 100% regioselectivity for 2'-position vs. mixed regioisomers requiring chromatographic separation |
| Conditions | Reaction with magnesium or calcium alkoxides in DMF; 3'-hydroxyl-assisted intramolecular delivery |
Why This Matters
Exclusive regioselectivity eliminates the need for regioisomer separation, reducing purification steps, lowering overall procurement costs, and ensuring batch-to-batch consistency in oligonucleotide manufacturing workflows.
- [1] McGee, D. P. C.; Zhai, Y. Reaction of anhydronucleosides with magnesium alkoxides: Regiospecific synthesis of 2'-O-alkylpyrimidine nucleosides. Nucleosides and Nucleotides 1996, 15, 1797-1803. View Source
- [2] Saneyoshi, H.; Okamoto, I.; Masaki, Y.; Ohkubo, A.; Seio, K.; Sekine, M. Facile synthesis of 2′-O-cyanoethyluridine by ring-opening reaction of 2,2′-anhydrouridine with cyanoethyl trimethylsilyl ether in the presence of BF3·Et2O. Tetrahedron Letters 2007, 48, 8554-8557. View Source
